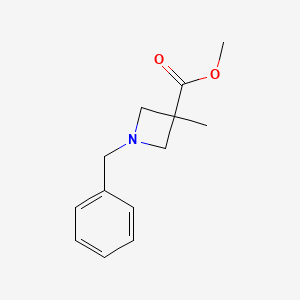

Methyl 1-benzyl-3-methylazetidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-benzyl-3-methylazetidine-3-carboxylate is a chemical compound that belongs to the family of azetidines . Its CAS Number is 2222512-08-3 .

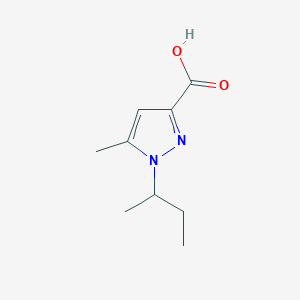

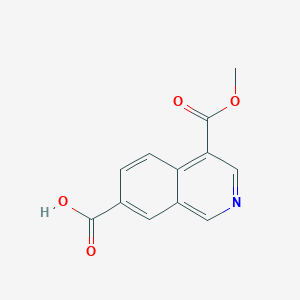

Molecular Structure Analysis

The molecular formula of this compound is C13H17NO2 . The InChI code is 1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of Methyl 1-benzyl-3-methylazetidine-3-carboxylate is 219.28 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Analog of dl-Proline : The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine to yield 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Subsequent hydrolysis and catalytic hydrogenation produce Methyl 1-benzyl-3-methylazetidine-3-carboxylate. This process highlights the compound's role in synthesizing abnormally high molecular weight polypeptides and its potential applications in peptide chemistry (Soriano, Podraza, & Cromwell, 1980).

1,4-Benzodiazepine Derivatives Synthesis : A method for synthesizing novel 1,4-benzodiazepine derivatives from a one-pot reaction involving Methyl 1-arylaziridine-2-carboxylates showcases the compound's utility in medicinal chemistry. This strategy is valuable for its simplicity, convenience, and the functionalized benzodiazepine scaffold it produces, indicating its importance in synthetic and medicinal chemistry (Wang et al., 2008).

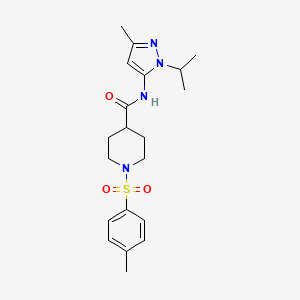

Applications in Medicinal Chemistry

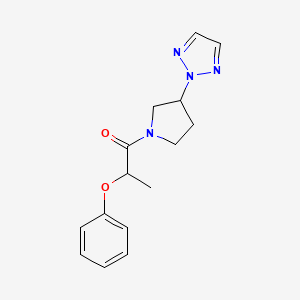

- Antimicrotubule Agents : The synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) yielded inhibitors of cancer cell growth. This demonstrates the utility of Methyl 1-benzyl-3-methylazetidine-3-carboxylate derivatives as scaffolds for developing compounds that inhibit tubulin polymerization and tumor cell growth, showing potential applications in cancer therapy (Stefely et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-benzyl-3-methylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHUMJLQQSVXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-3-methylazetidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2683941.png)

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)